

An In-depth Technical Guide to 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Propylcyclohexanone*

Cat. No.: *B1346617*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-propylcyclohexanone**, including its chemical properties, detailed synthesis protocols, and spectroscopic data. The information is intended for researchers and professionals in the fields of chemistry and drug development.

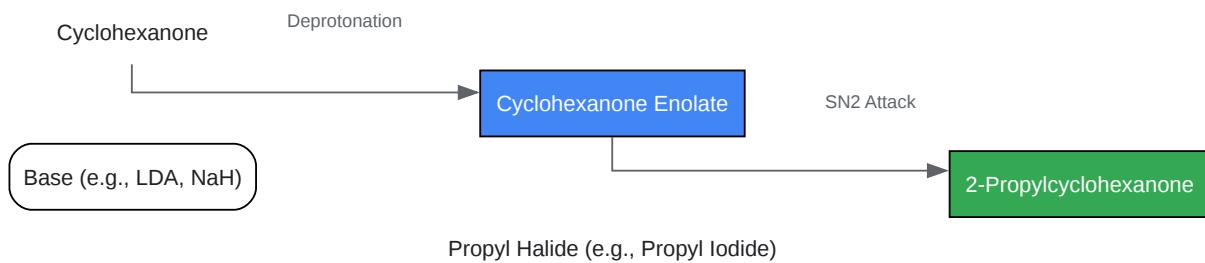
Chemical Identity and Properties

The correct IUPAC name for the compound is 2-propylcyclohexan-1-one[1]. It is a substituted cyclic ketone with the chemical formula C₉H₁₆O[1][2][3].

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	2-propylcyclohexan-1-one	[1]
CAS Number	94-65-5	[1] [2] [3]
Molecular Formula	C ₉ H ₁₆ O	[1] [2] [3]
Molecular Weight	140.22 g/mol	[1] [2] [4] [5]
InChI	InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3	[1] [2] [3]
InChIKey	OCJLPZCBZSCVCO-UHFFFAOYSA-N	[1] [2] [3]
SMILES	CCCC1CCCC1=O	[6] [7]
Boiling Point	492.69 K (Joback Calculated)	[7]
logP oct/wat	2.546 (Crippen Calculated)	[7]

Table 2: Spectroscopic Data Summary


Data Type	Key Peaks/Signals	Source(s)
Mass Spec (GC-MS)	m/z: 98 (99.99), 41 (46.60), 55 (35.60), 27 (26.19), 39 (23.39)	[1]
¹ H NMR (CDCl ₃)	δ (ppm): 2.38, 2.32, 2.27, 2.10, 2.02, 1.86, 1.76, 1.68, 1.63, 1.39, 1.30, 1.185, 0.898	[6]
Kovats RI	1134, 1136 (Semi-standard non-polar column)	[1]

Synthesis of 2-Propylcyclohexanone

The synthesis of 2-alkylcyclohexanones, including **2-propylcyclohexanone**, is a fundamental transformation in organic chemistry. Several methods have been developed, primarily revolving around the alkylation of cyclohexanone. Over-alkylation to di- and poly-alkylated products is a

common challenge that can be mitigated by careful control of reaction conditions to favor the kinetic enolate[8].

The most common approach involves the deprotonation of cyclohexanone to form an enolate, which then acts as a nucleophile to attack an alkyl halide (e.g., propyl iodide or propyl bromide). The choice of base and reaction conditions is critical to control regioselectivity and prevent side reactions.

[Click to download full resolution via product page](#)

*Fig. 1: General workflow for the synthesis of **2-propylcyclohexanone** via enolate alkylation.*

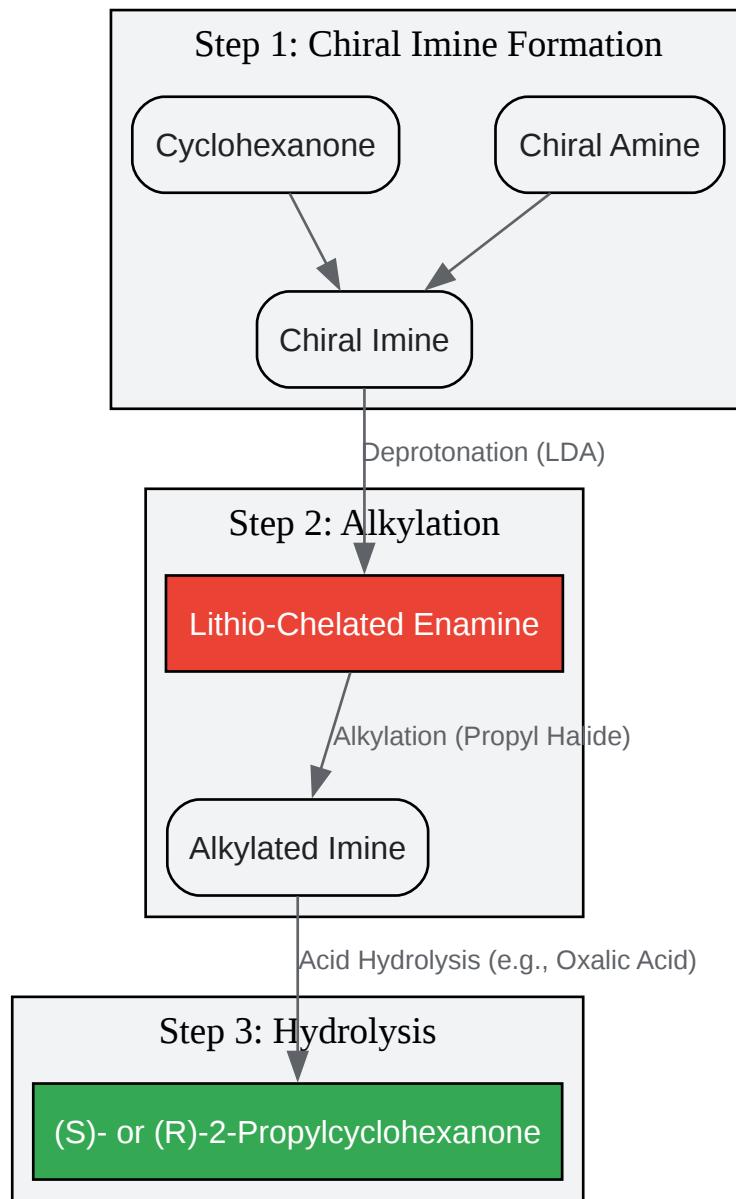
Experimental Protocol: Enolate Alkylation

- **Enolate Formation:** A solution of cyclohexanone in an aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The low temperature favors the formation of the less substituted (kinetic) enolate.
- **Alkylation:** Propyl iodide (or another suitable propyl halide) is added to the enolate solution. The reaction mixture is allowed to warm slowly to room temperature.
- **Workup:** The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic product is extracted with a suitable solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

- Purification: The crude product is purified by distillation or column chromatography to yield pure **2-propylcyclohexanone**.

An alternative strategy involves a Dieckmann cyclization followed by alkylation, hydrolysis, and decarboxylation. This multi-step sequence is an efficient method for preparing 2-substituted cyclohexanones from acyclic precursors like 1,7-heptanediol[9].

[Click to download full resolution via product page](#)


Fig. 2: Logical workflow for **2-propylcyclohexanone** synthesis starting from a diol precursor.

Experimental Protocol: Dieckmann Cyclization Route[9]

- Diester Formation: 1,7-heptanediol is first oxidized to the corresponding dicarboxylic acid using a strong oxidizing agent (e.g., $\text{Na}_2\text{Cr}_2\text{O}_7$ in H_2SO_4). The resulting diacid is then subjected to Fischer esterification (e.g., ethanol, H_2SO_4 catalyst) to produce diethyl heptanedioate.
- Dieckmann Cyclization: The diethyl heptanedioate is treated with a base, typically sodium ethoxide (NaOEt) in ethanol, to induce an intramolecular condensation, yielding the cyclic β -keto ester, 2-carbethoxycyclohexanone.
- Alkylation: The β -keto ester is deprotonated again with NaOEt , and the resulting enolate is alkylated with propyl iodide.
- Hydrolysis and Decarboxylation: The alkylated β -keto ester is heated with an aqueous acid (e.g., H_3O^+), which hydrolyzes the ester and promotes decarboxylation to afford the final product, **2-propylcyclohexanone**.

For applications requiring stereochemical control, enantioselective alkylation can be achieved using chiral auxiliaries. One established method involves the formation of a chiral enamine from cyclohexanone and a chiral amine. The resulting metalloenamine creates a rigid chiral

environment, directing the alkylating agent to one face of the enolate, leading to an enantiomeric excess of one stereoisomer.

[Click to download full resolution via product page](#)

Fig. 3: Experimental workflow for the enantioselective synthesis of **2-propylcyclohexanone**.

Experimental Protocol: Enantioselective Alkylation[10]

- Imine Formation: Cyclohexanone is condensed with a chiral amine (e.g., one derived from isobornylamine or a proline derivative) in a suitable solvent like benzene with azeotropic

removal of water to form the chiral imine.

- **Metalloenamine Formation and Alkylation:** The chiral imine is dissolved in THF and treated with LDA at a low temperature (-20 °C to -78 °C) to form a rigid, lithio-chelated enamine. Propyl halide is then added to the solution.
- **Hydrolysis:** The resulting alkylated imine is hydrolyzed without further purification using a two-phase system (e.g., pentane and saturated oxalic acid) at room temperature. This releases the chiral **2-propylcyclohexanone** and allows for the recovery of the chiral amine auxiliary.
- **Purification:** The product is isolated by extraction and purified by distillation or chromatography. The enantiomeric excess (ee) can be determined by chiral chromatography or polarimetry.

Conclusion

2-Propylcyclohexan-1-one is a valuable chemical intermediate whose synthesis can be achieved through several well-established organic chemistry protocols. The choice of method depends on the desired scale, purity requirements, and the need for stereochemical control. The classic enolate alkylation offers a direct route, while methods like the Dieckmann cyclization provide alternatives from acyclic precursors. For advanced applications in pharmaceuticals and fine chemicals, enantioselective methods using chiral enamines provide access to stereochemically pure forms of the molecule. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanone, 2-propyl- | C9H16O | CID 7199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanone, 2-propyl- [webbook.nist.gov]

- 3. Cyclohexanone, 2-propyl- [webbook.nist.gov]
- 4. 2-PROPYLCYCLOHEXANONE | 94-65-5 [chemicalbook.com]
- 5. Cyclohexanone, 2-propyl-, (2S)- | C9H16O | CID 11094716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-PROPYLCYCLOHEXANONE(94-65-5) 1H NMR [m.chemicalbook.com]
- 7. Cyclohexanone, 2-propyl- (CAS 94-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. Solved Integrated Problem 21.106 The product of a Dieckmann | Chegg.com [chegg.com]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346617#2-propylcyclohexanone-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com